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For Immediate Use by Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

enzymatic synthesis of epilactose from lactose, a process of significant interest for the

production of this prebiotic and potential therapeutic agent.

Introduction
Epilactose (4-O-β-D-galactopyranosyl-D-mannose) is a rare disaccharide and an epimer of

lactose. It is not readily digested by human intestinal enzymes, allowing it to function as a

prebiotic that promotes the growth of beneficial gut bacteria such as Bifidobacterium and

Lactobacillus.[1] Research has also highlighted its potential in promoting mineral absorption,

preventing obesity, and reducing plasma cholesterol levels.[2] The enzymatic synthesis of

epilactose from lactose, a readily available substrate from the dairy industry, presents a

promising and sustainable production method.[2] This process primarily utilizes cellobiose 2-

epimerases (CEases), which catalyze the conversion of lactose to epilactose.[2][3]

Principle of Enzymatic Synthesis
The core of this process is the enzymatic epimerization of the glucose moiety in lactose at the

C-2 position to a mannose moiety, resulting in the formation of epilactose. Some cellobiose 2-
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epimerases may also exhibit isomerase activity, leading to the formation of lactulose as a

byproduct.[1]

Key Enzyme: Cellobiose 2-epimerase (CEase) (EC 5.1.3.11)

Data Presentation: A Comparative Overview of
Enzymatic Systems
The following tables summarize quantitative data from various studies on the enzymatic

synthesis of epilactose, providing a comparative look at different enzyme sources and reaction

conditions.

Table 1: Comparison of Cellobiose 2-Epimerases for Epilactose Synthesis
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Enzyme
Source

Recombina
nt Host

Optimal pH
Optimal
Temperatur
e (°C)

Epilactose
Yield (%)

Reference

Caldicellulosir

uptor

saccharolytic

us

Saccharomyc

es cerevisiae
7.5 80 27 [4][5]

Caldicellulosir

uptor

saccharolytic

us

E. coli 7.5 50-80 15.5 [6]

Flavobacteriu

m johnsoniae
E. coli Not Specified 8 30-33 [3]

Pedobacter

heparinus
E. coli Not Specified 8 30-33 [3]

Rhodothermu

s marinus
Not Specified Not Specified 50 30 [6]

Ruminococcu

s albus
Not Specified Not Specified Not Specified Not Specified [1]

Caldicellulosir

uptor

obsidiansis

Not Specified 7.5 70

11 (with

lactulose as

major

product)

[1]

Table 2: Reaction Conditions and Epilactose Yields
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Enzyme
Source

Substrate
Concentr
ation
(g/L)

Temperat
ure (°C)

Reaction
Time (h)

Epilactos
e
Concentr
ation
(g/L)

Epilactos
e Yield
(%)

Referenc
e

Caldicellulo

siruptor

saccharolyt

icus

48.5 (in

milk)
50 24 7.49 15.5 [6]

Caldicellulo

siruptor

saccharolyt

icus

48.5 (in

milk)
8 72 6.57 13.6 [6]

Caldicellulo

siruptor

saccharolyt

icus

50 80 1.5 ~13.5 27 [5][7]

Flavobacte

rium

johnsoniae

&

Pedobacter

heparinus

Milk

Lactose
8 24

Not

Specified
30-33 [3]

Rhodother

mus

marinus

(immobilize

d)

100 50
Continuous

(13 days)
30 30 [6]

Experimental Protocols
This section provides detailed methodologies for key experiments in the enzymatic synthesis of

epilactose.
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Protocol 1: Recombinant Expression and Purification of
Cellobiose 2-Epimerase (Example from E. coli)
This protocol is a generalized procedure based on common practices for recombinant protein

expression and purification.

1. Gene Cloning and Expression Vector Construction:

Synthesize or PCR-amplify the gene encoding the desired cellobiose 2-epimerase (e.g., from
Caldicellulosiruptor saccharolyticus).
Clone the gene into a suitable expression vector (e.g., pET series) containing a purification
tag (e.g., His-tag).
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing
the appropriate antibiotic and grow overnight at 37°C with shaking.
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with
shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final
concentration of 0.1-1 mM.
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours
(e.g., 16-20 h) to enhance soluble protein expression.

3. Cell Lysis and Crude Extract Preparation:

Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 300 mM
NaCl and 10 mM imidazole).
Lyse the cells by sonication or using a French press on ice.
Clarify the lysate by centrifugation (e.g., 12000 x g for 30 minutes at 4°C) to remove cell
debris.

4. Protein Purification (Affinity Chromatography for His-tagged protein):

Equilibrate a Ni-NTA affinity chromatography column with the lysis buffer.
Load the clarified cell lysate onto the column.
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Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of
imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
Elute the His-tagged cellobiose 2-epimerase with an elution buffer containing a high
concentration of imidazole (e.g., 250-500 mM).
Collect the fractions and analyze for the presence of the purified enzyme using SDS-PAGE.
Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g.,
50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of Epilactose from
Lactose
This protocol outlines the batch conversion of lactose to epilactose using purified cellobiose 2-

epimerase.

1. Reaction Setup:

Prepare a lactose solution (e.g., 50 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
Pre-incubate the lactose solution at the optimal temperature for the specific cellobiose 2-
epimerase being used (refer to Table 1).
Add the purified cellobiose 2-epimerase to the reaction mixture. The enzyme concentration
should be optimized for efficient conversion.

2. Incubation:

Incubate the reaction mixture at the optimal temperature with gentle stirring for a
predetermined period (e.g., 1.5 to 72 hours, depending on the enzyme and conditions).
Take samples at regular intervals to monitor the progress of the reaction.

3. Reaction Termination:

Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes). This will
denature the enzyme and stop the conversion.

4. Sample Preparation for Analysis:

Centrifuge the terminated reaction mixture to pellet the denatured enzyme.
Filter the supernatant through a 0.22 µm syringe filter before analysis by HPLC.
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Protocol 3: Quantification of Lactose and Epilactose by
High-Performance Liquid Chromatography (HPLC)
This protocol describes a common HPLC method for the separation and quantification of

lactose and epilactose.

1. HPLC System and Column:

An HPLC system equipped with a Refractive Index (RI) detector is typically used.
A suitable column for sugar analysis, such as an amino-based column (e.g., Shodex
Asahipak NH2P-50 4E) or a ligand-exchange column, is required. A Shodex HILICpak VG-50
4E column has also been shown to provide good separation.[8]

2. Chromatographic Conditions (Example):

Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is a common mobile
phase.
Flow Rate: Typically around 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Injection Volume: 10-20 µL.

3. Standard Preparation:

Prepare a series of standard solutions of known concentrations of lactose and epilactose in
the mobile phase.
Generate a calibration curve for each sugar by plotting the peak area against the
concentration.

4. Sample Analysis:

Inject the prepared samples from the enzymatic reaction into the HPLC system.
Identify the peaks for lactose and epilactose based on their retention times compared to the
standards.
Quantify the concentration of each sugar in the samples using the calibration curves. A dual
HPLC analysis may be necessary for complex mixtures also containing lactulose.[9][10]
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Downstream Processing and Purification of
Epilactose
After the enzymatic reaction, the mixture will contain epilactose, unreacted lactose, and

potentially byproducts like lactulose. A multi-step purification process is often necessary to

obtain high-purity epilactose.

1. Removal of Unreacted Lactose:

Selective Hydrolysis: Use of β-galactosidase to selectively hydrolyze the remaining lactose
into glucose and galactose.[11]
Crystallization: Cooling the reaction mixture to induce the crystallization of lactose, which can
then be removed by filtration.

2. Removal of Monosaccharides:

Yeast Fermentation: Employing yeast (e.g., Saccharomyces cerevisiae) to consume the
glucose and galactose generated from lactose hydrolysis.[11]

3. Chromatographic Purification:

Activated Charcoal Chromatography: Used to adsorb and then selectively elute epilactose.
Ion-Exchange Chromatography: Can be used to separate sugars based on their interactions
with the charged stationary phase.

Visualizations
Enzymatic Reaction of Lactose to Epilactose

Lactose
(β-D-galactopyranosyl-(1→4)-D-glucose)

Epilactose
(β-D-galactopyranosyl-(1→4)-D-mannose)

 Epimerization at C2 of Glucose moietyCellobiose 2-Epimerase

Click to download full resolution via product page

Caption: Enzymatic conversion of lactose to epilactose.
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Experimental Workflow for Epilactose Synthesis and
Purification

Enzymatic Synthesis

Analysis Downstream Processing

1. Prepare Lactose Solution

2. Add Cellobiose 2-Epimerase

3. Incubate at Optimal T°C and pH

4. Terminate Reaction (Heat)

5. Sample Preparation
(Centrifuge, Filter)

7. Lactose Removal
(e.g., β-galactosidase)

6. HPLC Analysis
(Quantification)

8. Monosaccharide Removal
(e.g., Yeast Fermentation)

9. Final Purification
(e.g., Chromatography)

Pure Epilactose
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Caption: Workflow for epilactose synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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